[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with a methylamine group attached to the 5-position. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved through the reaction of 4-bromopyrazole with methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Methylamine Group: The 4-bromo-1-methyl-1H-pyrazole is then reacted with formaldehyde and methylamine to introduce the methylamine group at the 5-position.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Condensation Reactions: The methylamine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, primary or secondary amines, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: N-oxides of the pyrazole ring.
Reduction: Dehalogenated pyrazole derivatives.
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the methylamine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 1-methyl-4-bromopyrazole
- 4-bromo-1-(2-chloroethyl)-1H-pyrazole
Uniqueness
(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamine dihydrochloride is unique due to the presence of both a bromine atom and a methylamine group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C6H12BrCl2N3 |
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Molecular Weight |
276.99 g/mol |
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-8-4-6-5(7)3-9-10(6)2;;/h3,8H,4H2,1-2H3;2*1H |
InChI Key |
ZETHDIMJMYOMII-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=NN1C)Br.Cl.Cl |
Origin of Product |
United States |
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